(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine chemical properties
(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine chemical properties
Technical Guide: (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine is a specific chemical entity for which extensive, publicly available experimental data is limited. This guide synthesizes available information, predicted data from computational models, and established chemical principles for structurally related 1,2,4-triazole derivatives to provide a comprehensive overview for research and development purposes.
Core Chemical Properties
(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a methyl group at the N4 position and a methanamine group at the C3 position. The presence of the triazole ring, a common scaffold in medicinal chemistry, and the primary amine group suggests potential applications as a building block in the synthesis of more complex molecules with biological activity.
Physicochemical Data
The following table summarizes key quantitative data for (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine. Experimental values are cited where available; much of the data is derived from computational predictions due to the limited published experimental work on this specific molecule.
| Property | Value (Predicted unless stated) | Source |
| Molecular Formula | C4H8N4 | - |
| Molecular Weight | 112.13 g/mol | - |
| CAS Number | 119842-33-8 | |
| Appearance | Predicted: Solid | - |
| Melting Point | Not available | - |
| Boiling Point | 258.7 °C at 760 mmHg (Predicted) | |
| pKa (most basic) | 8.36 (Predicted) | - |
| LogP | -0.96 (Predicted) | |
| Water Solubility | High (Predicted) | - |
| Refractive Index | 1.56 (Predicted) | |
| Density | 1.25 g/cm³ (Predicted) |
Spectroscopic Data
Detailed experimental spectroscopic data for (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine is not widely published. The following are predicted spectral characteristics based on its structure:
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¹H NMR: Protons on the aminomethyl group would likely appear as a singlet around 3.8-4.0 ppm. The N-methyl protons would be a singlet around 3.5-3.7 ppm. The C5-proton on the triazole ring would be a singlet around 8.0-8.5 ppm. The amine protons would be a broad singlet, with its chemical shift dependent on solvent and concentration.
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¹³C NMR: The carbon of the aminomethyl group would be expected around 40-45 ppm. The N-methyl carbon would appear around 30-35 ppm. The triazole ring carbons would have signals in the 140-160 ppm range.
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IR Spectroscopy: Characteristic peaks would include N-H stretching of the primary amine around 3300-3500 cm⁻¹ (likely two bands), C-H stretching around 2800-3000 cm⁻¹, and C=N stretching of the triazole ring around 1600-1650 cm⁻¹.
Synthesis and Experimental Protocols
A plausible synthetic route to (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine can be conceptualized based on established methods for the synthesis of substituted 1,2,4-triazoles. A common approach involves the cyclization of a thiosemicarbazide derivative followed by desulfurization.
Proposed Synthetic Protocol
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Step 1: Synthesis of 1-(Aminoacetyl)-4-methylthiosemicarbazide
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Dissolve 1 equivalent of glycine methyl ester hydrochloride in a suitable solvent like dichloromethane (DCM).
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Add 2.2 equivalents of a non-nucleophilic base, such as triethylamine (TEA), and stir at 0 °C for 15 minutes.
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Add 1.1 equivalents of thiophosgene dropwise and stir the reaction mixture at room temperature for 2-3 hours.
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In a separate flask, dissolve 1 equivalent of methylhydrazine in DCM.
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Slowly add the methylhydrazine solution to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir overnight.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude thiosemicarbazide.
Step 2: Cyclization to 4-Methyl-3-thioxo-3,4-dihydro-1,2,4-triazol-5-yl)methanamine
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Reflux the crude thiosemicarbazide from Step 1 in a 2M solution of sodium hydroxide for 4-6 hours.
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Monitor the reaction by TLC.
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After cooling to room temperature, neutralize the reaction mixture with a suitable acid (e.g., 2M HCl) to precipitate the triazole product.
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Filter the precipitate, wash with cold water, and dry to obtain the thione intermediate.
Step 3: Desulfurization to (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine
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Suspend the thione intermediate from Step 2 in a suitable solvent (e.g., ethanol).
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Add an excess of Raney nickel (previously washed with the solvent).
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Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
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Filter the hot reaction mixture through a pad of Celite to remove the Raney nickel.
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Wash the Celite pad with hot ethanol.
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Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
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Purify the product by column chromatography or recrystallization to yield pure (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine.
Reactivity and Potential Applications
The chemical reactivity of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine is dictated by the primary amine and the 1,2,4-triazole ring.
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Amine Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and reductive amination. This makes it a useful building block for introducing the 4-methyl-1,2,4-triazole moiety into larger molecules.
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Triazole Ring: The 1,2,4-triazole ring is generally stable to a wide range of chemical conditions. The nitrogen atoms can act as ligands for metal coordination.
Given that the 1,2,4-triazole core is present in numerous antifungal, antiviral, and anticancer agents, this compound could serve as a key intermediate in the synthesis of novel therapeutic candidates.
Visualized Workflows and Pathways
General Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine.
Caption: General workflow for synthesis and characterization.
Potential Signaling Pathway Interaction (Hypothetical)
As the specific biological targets of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine are not established, the following diagram illustrates a hypothetical mechanism of action where a derivative of this compound acts as an inhibitor of a kinase signaling pathway, a common target for triazole-containing drugs.
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
